4-Fluoroquinolin-2-amine
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Overview
Description
4-Fluoroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound features a fluorine atom at the fourth position and an amine group at the second position of the quinoline ring. The presence of the fluorine atom enhances its biological activity and chemical stability, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinolin-2-amine can be achieved through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions can lead to the formation of this compound.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated quinoline derivative. For instance, 4-fluoro-2-chloroquinoline can be reacted with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and amino groups.
Scientific Research Applications
4-Fluoroquinolin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoroquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroquinoline: Lacks the amine group at the second position.
2-Aminoquinoline: Lacks the fluorine atom at the fourth position.
4-Chloroquinolin-2-amine: Contains a chlorine atom instead of a fluorine atom at the fourth position.
Uniqueness
4-Fluoroquinolin-2-amine is unique due to the presence of both the fluorine atom and the amine group, which confer enhanced biological activity and chemical stability. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoroquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNLDRRBQFLLKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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